2-cyano-N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)propanamide
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Overview
Description
2-cyano-N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)propanamide is an organic compound characterized by its complex structure, which includes cyano, methoxy, and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Amide Bond: This can be achieved by reacting 2,3-dimethylaniline with 3-(2-methoxyphenyl)propanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as cyanogen bromide (BrCN) or sodium cyanide (NaCN).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from the methoxy group.
Reduction: Conversion of the cyano group to an amine.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, 2-cyano-N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)propanamide can serve as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications such as anti-inflammatory or anticancer agents.
Industry
In materials science, the compound’s unique structure could be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-cyano-N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyano group could act as a bioisostere, mimicking other functional groups in biological systems, while the aromatic rings could facilitate binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(2,3-dimethylphenyl)-3-phenylpropanamide: Lacks the methoxy group, which could affect its reactivity and biological activity.
2-cyano-N-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propanamide: The position of the methoxy group is different, which could influence its chemical properties and interactions.
Uniqueness
The presence of both the methoxy and cyano groups in 2-cyano-N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)propanamide makes it unique compared to its analogs. These functional groups provide distinct reactivity patterns and potential biological activities, setting it apart from similar compounds.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts
Properties
IUPAC Name |
2-cyano-N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-7-6-9-17(14(13)2)21-19(22)16(12-20)11-15-8-4-5-10-18(15)23-3/h4-10,16H,11H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZIJNCAZNERJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(CC2=CC=CC=C2OC)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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